3-PENTANONE-1,1,1,5,5,5-D6
Overview
Description
3-PENTANONE-1,1,1,5,5,5-D6 is a deuterated derivative of pentan-3-one, where six hydrogen atoms are replaced by deuterium atoms. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-PENTANONE-1,1,1,5,5,5-D6 can be synthesized through the deuteration of pentan-3-one. The process typically involves the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of deuterium gas (D2) and specialized reactors ensures efficient and high-yield deuteration. The process is carefully controlled to maintain the purity and isotopic enrichment of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-PENTANONE-1,1,1,5,5,5-D6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Deuterium atoms can be replaced by other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and catalysts can facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives and other substituted compounds.
Scientific Research Applications
3-PENTANONE-1,1,1,5,5,5-D6 is widely used in scientific research due to its isotopic labeling. Some key applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms provide distinct signals, aiding in the structural elucidation of complex molecules.
Mass Spectrometry: The compound serves as an internal standard for quantitative analysis.
Tracer Studies: Used in metabolic and kinetic studies to trace the pathways and mechanisms of various biochemical processes.
Pharmaceutical Research: Helps in the study of drug metabolism and pharmacokinetics.
Mechanism of Action
The mechanism of action of 3-PENTANONE-1,1,1,5,5,5-D6 is primarily related to its isotopic properties. The presence of deuterium atoms affects the vibrational frequencies and bond strengths, leading to differences in reaction kinetics and mechanisms compared to non-deuterated compounds. These differences are exploited in various analytical techniques to gain insights into molecular structures and reaction pathways.
Comparison with Similar Compounds
Pentan-3-one: The non-deuterated analog of 3-PENTANONE-1,1,1,5,5,5-D6.
1,1,1,3,3,3-Hexadeuteriopropan-2-one: Another deuterated ketone with similar applications.
Deuterated Alcohols and Acids: Compounds like deuterated ethanol and acetic acid share similar isotopic properties.
Uniqueness: this compound is unique due to its specific deuterium labeling pattern, which provides distinct advantages in NMR spectroscopy and mass spectrometry. Its isotopic enrichment makes it a valuable tool in various research fields, offering insights that are not possible with non-deuterated analogs.
Properties
IUPAC Name |
1,1,1,5,5,5-hexadeuteriopentan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-3-5(6)4-2/h3-4H2,1-2H3/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPIMTJIUBPUKL-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC(=O)CC([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401311224 | |
Record name | 3-Pentanone-1,1,1,3,3,3-d6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401311224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53389-25-6 | |
Record name | 3-Pentanone-1,1,1,3,3,3-d6 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53389-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pentanone-1,1,1,3,3,3-d6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401311224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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